REACTION_CXSMILES
|
[C:1]([CH2:3][N:4]1C(=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:5]1(=[O:7])=[O:6])#[N:2].[CH3:16][O-:17].[Na+].Cl.[CH3:20][OH:21]>>[C:16]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[S:5]([NH:4][CH2:3][C:1]#[N:2])(=[O:7])=[O:6])([O:21][CH3:20])=[O:17] |f:1.2|
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Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C(#N)CN1S(=O)(=O)C2=CC=CC=C2C1=O
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
After stirring at 5°-10° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
maintaining the temperature at 10°-15° C
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Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=C(C=CC=C1)S(=O)(=O)NCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |